molecular formula C7H5F3N2O2 B1305688 3-Nitro-5-(trifluoromethyl)aniline CAS No. 401-94-5

3-Nitro-5-(trifluoromethyl)aniline

Cat. No.: B1305688
CAS No.: 401-94-5
M. Wt: 206.12 g/mol
InChI Key: LTVWXWWSCLXXAT-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H5F3N2O2 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Studies and Molecular Analysis

  • 3-Nitro-5-(trifluoromethyl)aniline and related compounds have been extensively studied for their spectroscopic properties. Fourier transform infrared (FT-IR) and FT-Raman spectra provide insights into the fundamental modes of the compounds. Ab initio and DFT methods have been used to explore vibrational, structural, thermodynamic characteristics, and electronic properties. The studies reveal the influence of substituent groups on molecular and electronic properties, including total dipole moment and hyperpolarizability calculations (Saravanan, Balachandran, & Viswanathan, 2014).

Catalysis and Hydrogenation Applications

  • Research shows that this compound derivatives play a role in the catalytic hydrogenation of nitroarenes, an environmentally benign technology for producing anilines. These anilines are key intermediates in manufacturing agrochemicals, pharmaceuticals, and dyes. For instance, FeOx-supported platinum single-atom structures have demonstrated high activity and chemoselectivity for hydrogenation of substituted nitroarenes (Wei et al., 2014).

Synthetic Chemistry and Intermediate Applications

  • This compound serves as an intermediate in the synthesis of various compounds, including antitumor agents like nilotinib. It is used in processes involving fluorination, substitution, and reduction, demonstrating its versatility in synthetic chemistry (Yang Shijing, 2013).

Polymer and Material Science

  • The compound has applications in polymer and material science, particularly in the synthesis and characterization of polyimides end-capped with fluorinated phenylethynylaniline. These materials are significant for their high thermal stability and potential in various industrial applications (C. Jiansheng, 2007).

Organic Chemistry and Molecular Reactions

  • It is also used in organic chemistry for studying reaction mechanisms. For example, the reduction of nitrobenzene to aniline over Pt catalysts has been explored, providing insights into the adsorption of phenyl groups and their impact on reaction kinetics (Tian Sheng et al., 2016).

Safety and Hazards

3-Nitro-5-(trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-5(11)3-6(2-4)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVWXWWSCLXXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379667
Record name 3-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-94-5
Record name 3-Nitro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 401-94-5
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Synthesis routes and methods I

Procedure details

3,5-Dinitrobenzotrifluoride (10 g) was dissolved in a mixture of methanol (200 ml) and 1,4-dioxane (125 ml) and heated under reflux. To this solution was added concentrated hydrochloric acid (30 ml) and then in small portions, reduced iron powder (9 g). CARE: violent effervescence. Refluxing was continued for a further 1 hour and the reaction mixture allowed to cool to room temperature. The mixture was filtered through `Celite` and the pad washed well with dichloromethane. The solvents were removed under reduced pressure to give a residue which was partitioned between dichloromethane and water. The organic layer was washed with brine, dried (MgSO4) and evaporated under reduced pressure to give a brown semi-solid (8 g). This was chromatographed on silica gel using ethyl acetate-hexane (1:9) as eluant to give the title compound as fine golden crystals, yield 4.98 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dinitrobenzotrifluoride (10 g, 42 mmols, 1 eq.) in 150 mL of EtOH was added 17.6 mL (258.3 mmols, 6.15 eq.) of ammonium sulfide in water (50% by weight, Aldrich). The reaction was heated to reflux for 16 h during which time it became orange and a yellow precipitate formed. After cooling the volume was reduced to approximately 50 mL. The solid was removed by filtration and the filtrate evaporated to dryness in vacuo. The resulting orange solid was purified by column chromatography eluting with a step gradient of 20-30% EtOAc:hexane to provide the compound as a yellow/orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
17.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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